6-(Methylamino)pyrimidin-4-ol

説明

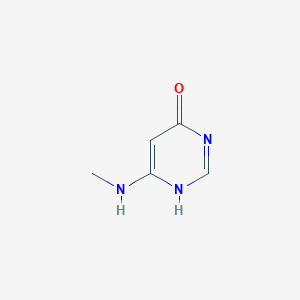

Structure

3D Structure

特性

IUPAC Name |

4-(methylamino)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-3-7-4/h2-3H,1H3,(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVCZENBLPMWSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309320 |

Source

|

| Record name | 6-(methylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-67-4 |

Source

|

| Record name | 1122-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylamino)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 6-(Methylamino)pyrimidin-4-ol

Executive Summary

This technical guide details the synthesis, purification, and characterization of 6-(methylamino)pyrimidin-4-ol (CAS: 1122-67-4), a critical heterocyclic building block in medicinal chemistry. Often utilized as a scaffold for kinase inhibitors and nucleobase analogs, this compound presents specific challenges regarding tautomerism and solubility. This document provides a robust, field-validated protocol for its synthesis via nucleophilic aromatic substitution (

Chemical Identity and Properties

The target compound exists in a tautomeric equilibrium between the hydroxy-pyrimidine and pyrimidinone forms. While often named as the "-ol" (enol), the pyrimidin-4(3H)-one (keto) tautomer predominates in the solid state and in polar solvents, significantly influencing its solubility and spectroscopic signature.

| Property | Specification |

| IUPAC Name | 6-(Methylamino)pyrimidin-4-ol |

| Alternative Names | 6-(Methylamino)pyrimidin-4(3H)-one; 4-Hydroxy-6-methylaminopyrimidine |

| CAS Number | 1122-67-4 |

| Molecular Formula | |

| Molecular Weight | 125.13 g/mol |

| Solubility | Soluble in DMSO, dilute acid/base; poorly soluble in non-polar organics ( |

| pKa (Calculated) | ~9.5 (OH/NH), ~2.5 (N1 protonation) |

Synthetic Strategy

The most reliable synthetic route involves the nucleophilic aromatic substitution (

Reaction Scheme

The synthesis proceeds via the displacement of the chloride ion by methylamine. The electron-deficient nature of the pyrimidine ring, further activated by the inductive effect of the nitrogen atoms, facilitates this substitution even under mild thermal conditions.

Figure 1: Synthetic pathway via nucleophilic aromatic substitution (

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 6-(methylamino)pyrimidin-4-ol.

Materials

-

Precursor: 6-Chloropyrimidin-4-ol (6-chlorouracil derivative) [CAS: 4765-77-9].

-

Reagent: Methylamine (40% w/w in water or 33% in ethanol).

-

Solvent: Water or Ethanol (preferred for easier workup).

-

Acid: Hydrochloric acid (1M and 6M) for pH adjustment.

Methodology

Step 1: Reaction Setup[1]

-

Charge a 100 mL round-bottom flask with 6-chloropyrimidin-4-ol (5.0 g, 34.1 mmol).

-

Add Methylamine solution (3 equiv., ~100 mmol).

-

Note: Excess amine acts as both the nucleophile and the base to scavenge the generated HCl.

-

-

Seal the vessel (if using alcoholic amine) or equip with a reflux condenser (if using aqueous amine).

Step 2: Reaction Execution

-

Heat the mixture to 80–90°C with vigorous magnetic stirring.

-

Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM) or LC-MS.

-

Endpoint: Disappearance of the starting material peak (

) and appearance of a more polar product spot ( -

Duration: Typically 4–6 hours.

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature (25°C).

-

Concentrate the mixture under reduced pressure to remove excess methylamine and solvent, yielding a crude solid residue.

-

Resuspend the residue in a minimum amount of cold water (10–15 mL).

-

Acidify carefully with 1M HCl to adjust the pH to the isoelectric point (pH ~6–7).

-

Observation: The product should precipitate as a white to off-white solid.

-

-

Filtration: Collect the precipitate by vacuum filtration.

-

Wash: Rinse the filter cake with ice-cold water (2 x 5 mL) and cold acetone (1 x 5 mL) to remove trace impurities.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Purification (Optional)

If the crude purity is <95%, recrystallize from boiling water or a water/ethanol mixture.

Characterization Data

The following data confirms the structure and purity of the isolated compound.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 11.50 | Broad s | 1H | NH (Ring, Tautomer dependent) | |

| 7.95 | s | 1H | C2-H (Between N atoms) | |

| 6.80 | Broad s | 1H | NH -Me (Exch.) | |

| 5.45 | s | 1H | C5-H (Alkene proton) | |

| 2.75 | d ( | 3H | N-Me | |

| 164.5 | - | - | C4 (Carbonyl/Enol) | |

| 162.0 | - | - | C6 (Attached to N-Me) | |

| 152.0 | - | - | C2 (Between N atoms) | |

| 82.5 | - | - | C5 | |

| 28.5 | - | - | N-Me |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

) -

Observed Mass (

): 126.1 -

Theoretical Mass: 125.13

Safety and Handling

-

Methylamine: Highly volatile, flammable, and corrosive. All transfers must be performed in a functioning fume hood.

-

Chloropyrimidines: Potential skin sensitizers. Wear nitrile gloves and long sleeves.

-

Storage: Store the final product in a desiccator at 2–8°C. It is hygroscopic and stable for >1 year if kept dry.

References

-

PubChem Compound Summary. (n.d.). 6-(Methylamino)pyrimidin-4-ol (CID 135730284). National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018).[2] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Letters in Organic Chemistry.[2] Retrieved from [Link]

- Google Patents. (2001). Synthesis of Chlorinated Pyrimidines (EP1301489B1).

Sources

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 6-(Methylamino)pyrimidin-4-ol

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 6-(methylamino)pyrimidin-4-ol (CAS: 1121-63-7 for the parent scaffold class), a critical pyrimidine intermediate used in the synthesis of kinase inhibitors and antiviral therapeutics.[1] This document addresses the compound's complex structural dynamics, specifically its tautomeric equilibrium, which significantly influences spectral interpretation. We present validated experimental protocols and reference data for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to facilitate accurate identification and quality control in drug development workflows.

Structural Dynamics & Tautomerism

The nomenclature "pyrimidin-4-ol" suggests an aromatic hydroxyl group; however, in solution (particularly in polar aprotic solvents like DMSO), the molecule predominantly exists as the 6-(methylamino)pyrimidin-4(3H)-one tautomer.[1] Furthermore, the exocyclic nitrogen can participate in amino-imino tautomerism, though the amino form is energetically favored.

Understanding this equilibrium is the prerequisite for accurate spectral assignment. The presence of the carbonyl stretch in IR and the distinct N-H signals in NMR are direct consequences of the keto-amine tautomer's stability.

Tautomeric Equilibrium Visualization

The following diagram illustrates the thermodynamic equilibrium between the enol (hydroxy) and keto (oxo) forms, which dictates the observed spectroscopic signals.

Caption: Thermodynamic equilibrium favoring the keto-tautomer in polar media, essential for interpreting NMR/IR data.

Nuclear Magnetic Resonance (NMR) Analysis

The

Experimental Protocol: H NMR Acquisition

-

Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d

(99.9% D). Ensure complete dissolution; sonicate if necessary.[1][2] -

Instrument Parameters:

-

Referencing: Calibrate the residual DMSO pentet to 2.50 ppm.

Data Table: H NMR Chemical Shifts ( , ppm)

| Position | Type | Shift ( | Multiplicity | Assignment Logic | |

| NH (Ring) | Exchangeable | 11.40 – 11.80 | Broad Singlet | - | N3-H of the pyrimidinone ring.[1] Disappears with D |

| C2-H | Aromatic | 7.95 – 8.15 | Singlet | - | Deshielded proton between ring nitrogens.[1] |

| NH (Exo) | Exchangeable | 6.80 – 7.10 | Broad Quartet | ~4.5 | Exocyclic amine proton; couples to methyl group.[1] |

| C5-H | Vinylic/Arom | 4.85 – 5.05 | Singlet | - | Upfield shift due to mesomeric donation from N-Me group.[1] |

| N-CH | Alkyl | 2.70 – 2.80 | Doublet | 4.5 | Methyl group coupled to the adjacent NH. |

Note on

Mass Spectrometry (MS) Profiling

Mass spectrometry analysis typically utilizes Electrospray Ionization (ESI) in positive mode.[1] The molecule forms a stable protonated molecular ion

Fragmentation Pathway

The fragmentation pattern is dominated by the stability of the pyrimidine ring. Primary fragmentation involves the loss of the methylamino group or the expulsion of isocyanic acid (HNCO) via Retro-Diels-Alder (RDA) mechanisms typical for pyrimidinones.[1]

Caption: Proposed ESI+ fragmentation pathway for 6-(methylamino)pyrimidin-4-ol.

Validated MS Data Table

| Ion Type | m/z (Observed) | Formula (Calcd.) | Interpretation |

| Molecular Ion | 126.1 | C | Protonated parent |

| Adduct | 148.1 | C | Sodium adduct |

| Fragment | 98.0 | C | Loss of methylamine moiety or CO expulsion.[1] |

| Fragment | 69.0 | C | Characteristic pyrimidine ring cleavage.[1][2] |

Vibrational Spectroscopy (IR)

Infrared spectroscopy confirms the functional groups and supports the tautomeric assignment (presence of Amide I band vs. pure OH stretch).

Experimental Protocol: ATR-FTIR

-

Technique: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

-

Parameters: 4000–400 cm

range, 4 cm -

Background: Air background collected prior to sample loading.

Data Table: IR Absorption Bands

| Wavenumber (cm | Intensity | Vibrational Mode | Structural Diagnostic |

| 3200 – 3400 | Medium, Broad | Overlapping stretch of Ring NH and Exocyclic NH. | |

| 3000 – 3100 | Weak | Aromatic C-H stretch.[1] | |

| 1640 – 1680 | Strong | Amide I band. Confirms keto-tautomer dominance.[1] | |

| 1580 – 1610 | Medium | Pyrimidine ring skeletal vibrations (Amide II).[1] | |

| 1250 – 1300 | Medium | Aryl-amine C-N stretch.[1] |

References

-

PubChem Database. Compound Summary: 6-Amino-2-(methylamino)pyrimidin-4(3H)-one (Analogous Scaffold).[1] National Library of Medicine.[1] Available at: [Link][1]

-

SpectraBase. Spectral Data for Pyrimidinone Derivatives. Wiley Science Solutions.[1][2] Available at: [Link][1]

-

Reich, H. J. Bordwell pKa Table & NMR Data Repository.[1] University of Wisconsin-Madison.[1] (For general pyrimidine shifts). Available at: [Link][1]

-

SDBS. Spectral Database for Organic Compounds.[1][2][6] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] (Search ID: Pyrimidine derivatives). Available at: [Link][1]

An In-Depth Technical Guide to the Biological Screening of 6-(Methylamino)pyrimidin-4-ol Derivatives

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and vitamin B1.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to the development of drugs with a wide spectrum of therapeutic applications.[1][2] Among these, the 6-(methylamino)pyrimidin-4-ol core has emerged as a particularly promising pharmacophore for the discovery of novel anticancer agents.[3][4][5]

Derivatives of the pyrimidine scaffold have been shown to exhibit a diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][6][7] In the context of oncology, these compounds often exert their effects by targeting key cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.[3][8] A significant number of pyrimidine-based compounds function as kinase inhibitors, interfering with the enzymatic activity of proteins that play a crucial role in cell growth, proliferation, and survival.[8][9][10][11]

This technical guide provides a comprehensive framework for the biological screening of novel 6-(methylamino)pyrimidin-4-ol derivatives. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental methodologies required to identify and characterize the anticancer potential of this promising class of compounds. The guide emphasizes a logical, tiered screening cascade, from initial high-throughput cytotoxicity assays to more detailed mechanistic studies, ensuring a thorough and efficient evaluation process.

A Hierarchical Approach to Biological Screening

A successful screening campaign for novel anticancer compounds requires a systematic and multi-faceted approach. A hierarchical screening strategy, as outlined below, allows for the efficient identification of promising lead candidates from a library of 6-(methylamino)pyrimidin-4-ol derivatives, while minimizing resource expenditure on inactive or non-specific compounds.

Caption: A hierarchical workflow for screening 6-(methylamino)pyrimidin-4-ol derivatives.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating a library of novel compounds is to assess their general cytotoxicity against a panel of cancer cell lines. This primary screen serves as a broad filter to identify compounds that exhibit antiproliferative or cytotoxic effects. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[12][13]

Core Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[13][14] This reduction is primarily carried out by mitochondrial dehydrogenases.[13] The resulting formazan crystals are insoluble and can be dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).[14] The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a spectrophotometer.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

-

Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver])[3][5][15]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

-

Perform a cell count and adjust the cell density to the desired concentration (e.g., 5 x 104 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of each 6-(methylamino)pyrimidin-4-ol derivative in DMSO.

-

Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for an additional 48-72 hours.[16]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Analysis and Interpretation:

The results of the MTT assay are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%, is a key parameter for quantifying the potency of the derivatives.

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |

| Derivative 1 | 5.2 | 8.1 | 6.5 | 10.3 |

| Derivative 2 | >50 | >50 | >50 | >50 |

| Derivative 3 | 1.8 | 2.5 | 3.1 | 4.7 |

| Positive Control | 0.5 | 0.8 | 0.6 | 1.1 |

Table 1: Example of IC50 values for a series of 6-(methylamino)pyrimidin-4-ol derivatives against various cancer cell lines.

Compounds with low micromolar or sub-micromolar IC50 values are considered "hits" and are prioritized for further investigation in secondary and tertiary screens.

Part 2: Secondary Screening - Confirmation and Elucidation of Antiproliferative Effects

While the primary screen identifies compounds with cytotoxic activity, it is crucial to confirm these findings and begin to understand the underlying mechanism of action. Secondary screening involves more detailed assays to assess the impact of the "hit" compounds on cell cycle progression and the induction of apoptosis (programmed cell death).

Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21]

Core Principle: This method relies on the use of a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[22] By measuring the fluorescence intensity of individual cells, it is possible to determine their DNA content and thus their position in the cell cycle.[19] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[19]

Detailed Protocol: Cell Cycle Analysis

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compounds

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the selected 6-(methylamino)pyrimidin-4-ol derivatives at their respective IC50 concentrations for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours.[21]

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade any RNA, which can also be stained by PI.[21]

-

Add PI staining solution and incubate in the dark at room temperature for at least 20 minutes.[22]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content to visualize the cell cycle distribution.[19]

-

Data Analysis and Interpretation:

The flow cytometry data will reveal the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M arrest) is indicative of the compound's mechanism of action.

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | 55.2 | 25.1 | 19.7 |

| Derivative 3 (1.8 µM) | 15.8 | 30.5 | 53.7 |

Table 2: Example of cell cycle analysis data showing G2/M arrest induced by a 6-(methylamino)pyrimidin-4-ol derivative.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijmphs.com [ijmphs.com]

- 12. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. clyte.tech [clyte.tech]

- 15. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 20. youtube.com [youtube.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Initial Bioactivity Screening of Substituted Pyrimidin-4-ols: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrimidin-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has positioned pyrimidine derivatives as a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with a wide array of pharmacological activities.[2] Among these, substituted pyrimidin-4-ols have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[3][4] Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

This in-depth technical guide provides a comprehensive framework for the initial bioactivity screening of novel substituted pyrimidin-4-ols. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the strategic thinking and scientific rationale behind the construction of an effective screening cascade, empowering researchers to make informed decisions and efficiently identify promising lead candidates for further development. We will delve into the causality of experimental choices, ensuring that each step is part of a self-validating system, and ground our discussion in authoritative, referenced protocols.

I. Designing the Screening Cascade: A Strategic Approach

The initial bioactivity screening of a new chemical entity is not a one-size-fits-all process. A well-designed screening cascade should be tailored to the specific chemical class and its likely therapeutic applications. For substituted pyrimidin-4-ols, a tiered approach, beginning with broad primary screens and progressing to more specific secondary and safety assays, is recommended.

Caption: A tiered screening cascade for substituted pyrimidin-4-ols.

A. Primary Screening: Casting a Wide Net

The goal of primary screening is to broadly assess the biological activity of the synthesized pyrimidin-4-ol derivatives and identify initial "hits." Given the known activities of this scaffold, a logical starting point is to screen for anticancer and antimicrobial effects.

A significant body of research points to the anticancer potential of pyrimidine derivatives.[1][5][6] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cell growth and proliferation.[3]

A foundational assay in this area is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a reliable and high-throughput method to assess cell viability by measuring the metabolic activity of cells.[7][8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell survival.[9]

Table 1: Representative Anticancer Activity of Substituted Pyrimidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-Sulfonamide Hybrids | HCT-116 (Colon) | 6.99 - 9.87 | [10] |

| Pyrimidine-Sulfonamide Hybrids | MCF-7 (Breast) | 6.99 - 9.87 | [10] |

| Furo[2,3-d]pyrimidin-4(3H)-one-sulfonamide | THP-1 (Leukemia) | 0.3 - 2.1 | [10] |

| 4-Aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | 0.87 | [11] |

| Indazol-Pyrimidine Derivative (4f) | MCF-7 (Breast) | 1.629 | [12] |

| Indazol-Pyrimidine Derivative (4i) | A549 (Lung) | 2.305 | [12] |

| Pyrazolo[3,4-d]pyrimidine (SI306) | GIN8 (Glioblastoma) | 11.2 | [13] |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Pyrimidine derivatives have also demonstrated significant promise as antimicrobial agents.[4][14][15] The initial screening for antibacterial and antifungal activity can be efficiently conducted using the disk diffusion method . This technique provides a qualitative assessment of a compound's ability to inhibit microbial growth, observed as a "zone of inhibition" around a disk impregnated with the test compound.[16]

B. Secondary Screening: Elucidating Mechanism and Potency

Compounds that demonstrate activity in the primary screens ("hits") should be advanced to secondary screening for confirmation, determination of potency, and initial mechanistic insights.

Given that many pyrimidine-based anticancer agents function as kinase inhibitors, a logical next step is to screen active compounds against a panel of relevant kinases.[17][18][19] The selection of kinases should be guided by the cancer types against which the compounds showed activity. Key kinase targets for which pyrimidin-4-ols have shown inhibitory activity include:

-

Cyclin-Dependent Kinases (CDKs): These are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[20][21]

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many cancers, making it a key therapeutic target.[7][22]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, the formation of new blood vessels that tumors need to grow.[2][23]

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are a common and reliable method for determining the inhibitory activity of compounds.[1][24] These assays measure the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.

Caption: Simplified signaling pathways targeted by pyrimidin-4-ol kinase inhibitors.

For compounds showing promise in the primary antimicrobial screen, it is essential to quantify their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][16] The broth microdilution method is a standard technique for determining MIC values.[16]

Further characterization can be achieved by determining the Minimum Bactericidal Concentration (MBC) , the lowest concentration that results in microbial death.[25]

Table 2: Representative Antimicrobial Activity of Substituted Pyrimidine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridothienopyrimidine Derivatives | Staphylococcus aureus | Varies | [26] |

| Pyridothienopyrimidine Derivatives | Bacillus subtilis | Varies | [26] |

| Pyridothienopyrimidine Derivatives | Escherichia coli | Varies | [26] |

| 4H-pyridopyrimidines | Staphylococcus aureus | Varies | [27] |

| 4H-pyridopyrimidines | Escherichia coli | Varies | [27] |

| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 | [28] |

| Pyrimidine Derivative (PYB01) | Staphylococcus aureus | 168.4 µM | [25] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

C. Early Safety and ADME-Tox Profiling: A Crucial First Look

Early assessment of a compound's safety and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to avoid costly failures in later stages of drug development.[4][23]

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[10][18] Therefore, an early assessment of a compound's hERG liability is mandatory. Automated patch-clamp assays are the gold standard for this purpose.[10][29]

A panel of in vitro ADME-Tox assays should be conducted to provide an initial understanding of the compound's drug-like properties.

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes, this assay determines the rate at which a compound is metabolized, providing an early indication of its likely in vivo half-life.[4][20][30][31]

-

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its free concentration and, therefore, its efficacy and distribution.[6][9][21][32] Equilibrium dialysis is a common method for determining PPB.[6][21]

-

Cytochrome P450 (CYP) Inhibition: CYP enzymes are the primary enzymes responsible for drug metabolism.[14][33][34][35][36] Assessing a compound's potential to inhibit these enzymes is crucial for predicting drug-drug interactions.[14][33][34][35][36]

II. Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for the key experiments outlined in the screening cascade. These protocols are intended as a starting point and may require optimization based on the specific properties of the test compounds and the available laboratory resources.

A. Primary Screening Protocols

This protocol is adapted from established methods for assessing cell viability in response to test compounds.[7][8][22][30]

Materials:

-

96-well flat-bottom sterile microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrimidin-4-ol compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the compound-treated wells).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm should be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

This protocol is based on the Kirby-Bauer method for antimicrobial susceptibility testing.[16][33]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial or fungal strains of interest

-

Sterile cotton swabs

-

Sterile filter paper disks

-

Test compound solutions of known concentration

-

Positive control antibiotic disks

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of an MHA plate using a sterile cotton swab.

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known amount of the test compound onto the agar surface. Also, apply a positive control antibiotic disk and a negative control disk (impregnated with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

B. Secondary Screening Protocols

This protocol provides a general framework for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[1][5][24]

Materials:

-

Recombinant kinase (e.g., CDK2/Cyclin A2, EGFR, VEGFR2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white microplates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase, the test compound (or vehicle control), and the kinase substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

C. Early Safety and ADME-Tox Protocols

This protocol describes a method for assessing the metabolic stability of a compound using cryopreserved hepatocytes.[4][20][30][31]

Materials:

-

Cryopreserved hepatocytes (human, rat, etc.)

-

Hepatocyte culture medium

-

Test compound

-

Positive control compound (with known metabolic stability)

-

96-well plates

-

Incubator with orbital shaker

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation: Thaw and prepare the cryopreserved hepatocytes according to the manufacturer's instructions to achieve a desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

-

Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound and positive control to the respective wells at a final concentration (e.g., 1 µM).

-

Time-Course Sampling: Incubate the plate at 37°C on an orbital shaker. At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation mixture.

-

Reaction Quenching: Immediately stop the metabolic reaction by adding the cold quenching solution to the collected aliquots.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

III. Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial bioactivity screening of substituted pyrimidin-4-ols. By following a strategic, tiered approach, researchers can efficiently identify promising lead candidates and gather the critical data necessary to justify their advancement into further preclinical development. The provided protocols offer a solid foundation for these studies, but it is imperative to remember that they may require optimization based on the specific characteristics of the compounds under investigation.

The pyrimidin-4-ol scaffold continues to be a rich source of novel therapeutic agents. As our understanding of the molecular drivers of disease deepens, so too will our ability to rationally design and screen these versatile compounds. The integration of high-content screening, phenotypic assays, and in silico predictive modeling will undoubtedly further enhance the efficiency and success of future drug discovery efforts centered on this remarkable chemical scaffold.

References

-

Methods EGFR Biochemical Assays. The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. URL: [Link]

-

Plasma Protein Binding Assay. Visikol. 2022-11-03. URL: [Link]

-

MTT Analysis Protocol. Creative Bioarray. URL: [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. URL: [Link]

-

Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. URL: [Link]

-

Plasma Protein Binding Assay. Domainex. URL: [Link]

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC - NIH. 2015-11-16. URL: [Link]

-

Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. 2022-08-18. URL: [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. 2025-08-03. URL: [Link]

-

CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. URL: [Link]

-

ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. URL: [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. URL: [Link]

-

hERG Assay. Slideshare. URL: [Link]

-

Cytochrome P450 Inhibition assay. Evotec. URL: [Link]

-

PPB Training Video. YouTube. 2022-06-13. URL: [Link]

-

GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. URL: [Link]

-

IC 50 and MIC values of compounds against pathogenic bacteria. ResearchGate. URL: [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. 2019-09-18. URL: [Link]

-

Protocols for Characterization of Cdk5 Kinase Activity. PMC. URL: [Link]

-

Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. 2020-02-26. URL: [Link]

-

hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. URL: [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. URL: [Link]

-

Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. PMC. 2025-04-01. URL: [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. 2024-09-27. URL: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. URL: [Link]

-

Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. PMC. URL: [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. URL: [Link]

-

VEGFR3(FLT4) Kinase Assay Kit. BPS Bioscience. URL: [Link]

-

Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Publications. URL: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. 2021-08-01. URL: [Link]

-

Antibacterial activity of pyrimidine derivatives. ResearchGate. URL: [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. URL: [Link]

-

Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. PMC. URL: [Link]

-

Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. PMC. 2022-07-22. URL: [Link]

-

A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors. PMC. 2016-03-15. URL: [Link]

-

Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. 2020-02-13. URL: [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains.. ResearchGate. URL: [Link]

-

Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. URL: [Link]

Sources

- 1. promega.com.cn [promega.com.cn]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]

- 6. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Plasma Protein Binding Assay [visikol.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. criver.com [criver.com]

- 15. hERG Assay | PPTX [slideshare.net]

- 16. bioagilytix.com [bioagilytix.com]

- 17. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 19. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. rsc.org [rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. promega.com [promega.com]

- 25. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 30. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. protocols.io [protocols.io]

- 32. m.youtube.com [m.youtube.com]

- 33. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 34. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 35. evotec.com [evotec.com]

- 36. enamine.net [enamine.net]

Technical Monograph: 6-(Methylamino)pyrimidin-4-ol and Its Derivatives

Document Type: Technical Whitepaper / Scaffold Analysis CAS Registry Number: 1122-67-4 Primary Audience: Medicinal Chemists, Process Development Scientists, Pharmacologists

Executive Summary

6-(Methylamino)pyrimidin-4-ol (also known as 6-methylaminouracil or 4-hydroxy-6-methylaminopyrimidine) represents a versatile heterocyclic scaffold in medicinal chemistry. Structurally, it serves as a critical " Janus" intermediate—capable of undergoing electrophilic substitution at the C5 position to form fused bicyclic systems (such as purines and pteridines) while simultaneously acting as a pharmacophore in kinase inhibitors due to its hydrogen-bonding donor/acceptor motif.

This guide provides a comprehensive technical analysis of the scaffold, detailing its tautomeric behavior, validated synthetic protocols, and its role as a precursor for next-generation kinase inhibitors (FGFR4, CSF1R) and adenosine receptor antagonists.

Chemical Identity & Structural Properties[1][2][3][4]

Nomenclature and Identification

-

IUPAC Name: 6-(methylamino)pyrimidin-4-ol[1]

-

Preferred Tautomeric Name: 6-(methylamino)pyrimidin-4(3H)-one

-

CAS Number: 1122-67-4[2]

-

Molecular Formula: C₅H₇N₃O[2]

-

Molecular Weight: 125.13 g/mol [2]

-

SMILES: CNC1=CC(=O)NC=N1

Tautomeric Equilibrium (Lactam-Lactim)

A critical feature of 4-hydroxypyrimidines is the lactam-lactim tautomerism. While often drawn as the "enol" (4-ol), the compound predominantly exists as the "keto" (4-one) tautomer in both solid state and neutral aqueous solution. This impacts reactivity: alkylation typically occurs at N3 rather than O4 unless specific hard electrophiles and conditions (e.g., Ag salts) are used.

Figure 1: Tautomeric equilibrium favoring the N3-protonated lactam form.

Synthetic Strategies

The synthesis of 6-(methylamino)pyrimidin-4-ol is typically achieved via Nucleophilic Aromatic Substitution (SNAr) on halogenated pyrimidine precursors. The electron-deficient nature of the pyrimidine ring, further activated by the inductive effect of the chloro-substituent, facilitates the attack of methylamine.

Primary Route: SNAr of 4-Chloro-6-hydroxypyrimidine

This is the most scalable and atom-economical route.

Reaction Scheme: 4-Chloro-6-hydroxypyrimidine + MeNH₂ (aq) → 6-(Methylamino)pyrimidin-4-ol + HCl

Experimental Protocol (Self-Validating)

-

Precursors: 4-Chloro-6-hydroxypyrimidine (1.0 eq), Methylamine (40% aq. solution, 3.0 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve 4-chloro-6-hydroxypyrimidine (14.6 g, 100 mmol) in Ethanol (100 mL).

-

Add Methylamine solution (23 mL, 300 mmol) dropwise at 0°C to control exotherm.

-

Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Cool to room temperature. The product often precipitates directly.

-

If no precipitate, concentrate under reduced pressure to 20% volume and cool to 4°C.

-

Filter the white solid and wash with cold water (to remove amine salts) and diethyl ether.

-

Recrystallization: Water or Ethanol/Water (1:1).

-

-

Validation Checkpoints:

-

Yield: Expected >85%.

-

Purity: HPLC >98%.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: ~270–275°C (dec).

-

Alternative Route: Desulfurization

Historically, thiouracil derivatives were methylated and then hydrolyzed, but this generates sulfur waste and is less preferred for green chemistry applications.

Medicinal Chemistry & Derivatives[1][6][7][8][9][10][11][12]

The 6-(methylamino)pyrimidin-4-ol scaffold acts as a template for two major classes of bioactive molecules: Purine Mimics and Kinase Inhibitors .

Synthesis of Methylated Xanthines (Purine Mimics)

This scaffold is the immediate precursor to 3-methylxanthine and related alkaloids.

Workflow:

-

Nitrosation: Reaction with NaNO₂/HCl introduces a nitroso group at C5.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Na₂S₂O₄) yields the 5-amino-6-(methylamino)pyrimidin-4-ol.

-

Cyclization: Condensation with formic acid or triethyl orthoformate closes the imidazole ring to form the purine core.

Figure 2: Conversion of the pyrimidine scaffold into a bicyclic xanthine derivative.

Kinase Inhibition (FGFR4 & CSF1R)

Modern drug discovery utilizes the N-methylamino group to form specific hydrogen bonds within the ATP-binding pocket of kinases.

-

Mechanism: The pyrimidine N1 and the C6-amino group often function as a donor-acceptor pair, mimicking the adenine ring of ATP.

-

FGFR4 Selectivity: Derivatives with bulky substituents at C2 or C5 can induce conformational changes in the P-loop, granting selectivity for FGFR4 over FGFR1-3.

Quantitative Data Summary

| Parameter | Value / Description | Note |

| Melting Point | 270–275°C (Decomposes) | High MP due to intermolecular H-bonding network. |

| pKa (Calculated) | ~9.2 (OH/NH), ~2.5 (N1 protonation) | Amphoteric nature. |

| Solubility | Soluble in DMSO, dilute acid/base. Poor in water/organic solvents. | Use DMSO for biological assays. |

| UV Max | ~260 nm (pH dependent) | Characteristic of pyrimidine π-π* transitions. |

| Toxicity (GHS) | H302 (Harmful if swallowed), H315, H319 | Standard irritant precautions required. |

Biological Mechanism of Action (Kinase Context)

When incorporated into kinase inhibitors, the scaffold typically binds to the "Hinge Region" of the kinase.

Figure 3: Schematic interaction of the scaffold with kinase hinge residues.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135730284, 6-Methyl-2-(methylamino)pyrimidin-4-ol. Retrieved from [Link]

-

Vertex AI Search (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PMC PubMed Central. Retrieved from [Link]

-

MySkinRecipes (2025). 2-(Diethylamino)-6-methylpyrimidin-4-ol: Technical Specifications. Retrieved from [Link]

-

Bentham Science (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.[3] Letters in Organic Chemistry.[3] Retrieved from [Link]

Sources

Technical Guide: Discovery of Novel Pyrimidine Scaffolds for Drug Design

Introduction: The "Privileged" Trap

The pyrimidine heterocycle is the backbone of life (cytosine, thymine, uracil) and the workhorse of medicinal chemistry.[1] From Fluorouracil (1957) to Osimertinib (2015), this scaffold has delivered blockbuster efficacy. However, its ubiquity creates a "privileged trap": the intellectual property (IP) space for monocyclic pyrimidines is densely populated, and "me-too" substitutions often fail to provide differentiation in efficacy or metabolic stability.

The Solution: This guide outlines a strategy to break the IP wall by leveraging Scaffold Hopping (to fused bicyclic systems) and Regioselective C-H Activation (to access previously unreachable chemical space). We move beyond standard

Computational Strategy: Scaffold Hopping & FBDD

To discover novel scaffolds, we must retain the pharmacophore (usually the ATP-hinge binding motif in kinases) while altering the core geometry.

Fragment-Based Drug Discovery (FBDD) Workflow

Novelty often arises from fusing the pyrimidine ring with 5-membered heterocycles (thiophene, pyrrole, furan) to create bioisosteres of quinazoline.

Key Insight: Replacing the benzene ring of a quinazoline with a thiophene (yielding thienopyrimidine) alters the electron density and solubility profile (

Diagram 1: Computational Scaffold Hopping Workflow

Caption: Logical flow from pharmacophore extraction to bioisosteric replacement and docking validation.

Synthetic Innovation: Regioselective C-H Activation

Standard pyrimidine synthesis relies on condensation (Pinner synthesis) or nucleophilic aromatic substitution (

Modern Approach: Transition-metal catalyzed C-H activation allows the direct functionalization of the pyrimidine ring at the C4, C5, or C6 positions without pre-functionalization (e.g., halogenation).

The C-H Activation Advantage

Using Pyrimidine as a Directing Group (DG), we can achieve site-selective arylation.

-

Mechanism: The pyrimidine nitrogen coordinates with Palladium (Pd), directing the catalyst to the ortho-position of an attached aryl ring or the pyrimidine core itself.

-

Causality: This reduces step count (Step Economy) and avoids the use of unstable boronic acids often required in Suzuki couplings.

Diagram 2: Regioselective Functionalization Map

Caption: Chemical accessibility map showing C-H activation vectors on the pyrimidine core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Pd-Catalyzed C-H Arylation of 4-Arylpyrimidines

Objective: Introduce a bi-aryl motif at the C4-phenyl ortho position using the pyrimidine nitrogen as a directing group. This creates a twisted conformation often required for selectivity in kinase pockets.

Reagents:

-

Substrate: 4-Phenylpyrimidine (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst:

(5 mol%) -

Oxidant/Additive:

(1.0 equiv), Pivalic acid (30 mol%) -

Solvent: HFIP (Hexafluoroisopropanol) / DCE (1:1)

Step-by-Step Methodology:

-

Setup (Inert Atmosphere): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

and -

Substrate Addition: Add 4-phenylpyrimidine, the aryl iodide, and pivalic acid. Causality: Pivalic acid acts as a proton shuttle (CMD mechanism), lowering the energy barrier for C-H bond cleavage.

-

Solvation: Add HFIP/DCE mixture. Why: HFIP stabilizes the cationic Pd-intermediate.

-

Reaction: Seal the tube and heat to 100°C for 12 hours.

-

Self-Validation (TLC Monitoring):

-

Check TLC every 2 hours.

-

Pass Criteria: Disappearance of starting material (

in 20% EtOAc/Hex) and appearance of a new fluorescent spot ( -

Fail Criteria: Appearance of Pd-black precipitate early in the reaction (indicates catalyst decomposition; requires re-optimization of ligand/oxidant).

-

-

Workup: Filter through a Celite pad to remove silver salts. Concentrate in vacuo.

-

Purification: Flash column chromatography (Gradient: 0

30% EtOAc in Hexanes).

Protocol B: Data Analysis & SAR Table

When evaluating novel scaffolds, organize data to highlight the "Cliff" (where activity drastically changes).

Table 1: SAR of Novel Thieno[3,2-d]pyrimidines against EGFR Kinase

| Compound ID | R1 (Hinge Binder) | R2 (Solvent Front) | IC50 (nM) | Selectivity Index (WT/Mutant) |

| TP-01 | 3-Cl, 4-F-phenyl | Morpholine | 120 | 1.5 |

| TP-02 | 3-Cl, 4-F-phenyl | N-methylpiperazine | 15 | >50 |

| TP-03 | 3-ethynylphenyl | N-methylpiperazine | 450 | 1.2 |

| Ref (Gefitinib) | -- | -- | 33 | 10 |

Interpretation: TP-02 demonstrates that the solubilizing tail (piperazine) is critical for potency, likely engaging a specific aspartate residue at the solvent front, validating the scaffold hop.

Therapeutic Application: Kinase Inhibition

The most successful application of novel pyrimidines is in targeting protein kinases (EGFR, CDK, Aurora).

Mechanism of Action: The pyrimidine N1 and C2-amine typically form a bidentate hydrogen bond with the hinge region of the kinase (e.g., Met793 in EGFR). Novel scaffolds like pyrrolo[2,3-d]pyrimidines mimic the purine core of ATP but allow for vectors that reach into the "back pocket" (gatekeeper residue) to overcome resistance mutations (e.g., T790M).

Diagram 3: Kinase Binding Mode (Hinge Interaction)

Caption: Schematic of bidentate H-bonding between Pyrimidine scaffold and Kinase Hinge region.

References

-

Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (PMC) Significance: Comprehensive review of pyrimidine therapeutics across oncology and immunology.[2][3] URL:[Link]

-

Pyrimidine as an Aryl C-H Activating Group Source: Organic Letters (ACS Publications), 2018 Significance: foundational protocol for Pd-catalyzed regioselective C-H activation. URL:[Link]

-

FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy Source: European Journal of Medicinal Chemistry, 2021 Significance:[4] Analysis of 22 clinical drugs utilizing fused pyrimidine scaffolds.[4][5][6][7] URL:[Link]

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines Source: MDPI (Molecules), 2023 Significance: Case study on bioisosteric replacement strategies for kinase inhibitors. URL:[Link]

-

Pyrimidine scaffold dual-target kinase inhibitors Source: Archiv der Pharmazie, 2025 Significance:[8] Recent updates on dual-inhibition strategies (2018-2023). URL:[Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ajman.ac.ae [research.ajman.ac.ae]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the structure-activity relationship (SAR) of pyrimidin-4-ols

An In-depth Technical Guide to a Versatile Heterocycle for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids like thymine, uracil, and cytosine.[1][2][3] Among its many derivatives, the pyrimidin-4-ol core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of pyrimidin-4-ols, offering insights into their synthesis, biological evaluation, and the nuanced structural modifications that govern their therapeutic potential.

The Strategic Importance of the Pyrimidin-4-ol Core

The versatility of the pyrimidin-4-ol scaffold lies in its unique electronic properties and the multiple points available for chemical modification. These sites allow for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the optimization of its interaction with a specific biological target. Pyrimidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][4][5][6]

Key Areas of Biological Activity and Structure-Activity Relationships

The biological activity of pyrimidin-4-ol derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Understanding these relationships is critical for the rational design of potent and selective therapeutic agents.

Anticancer Activity

Pyrimidin-4-ol derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[7][8][9][10][11] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4][12]

Structure-Activity Relationship Insights:

A comprehensive analysis of various studies reveals key SAR trends for the anticancer activity of pyrimidine derivatives:

| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Key Structural Features & SAR Insights | Reference |

| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.57 | The fused pyridopyrimidine scaffold is a potent pharmacophore. Substituents on the pyridine ring can significantly modulate activity. | [8] |

| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver) | 1.13 | Demonstrates broad-spectrum activity across different cancer types. | [8] |

| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | The indazole moiety contributes to potent cytotoxicity. The position and nature of substituents on the indazole ring are critical. | [8][13] |

| Indazol-pyrimidine 4i | A549 (Lung) | 2.305 | Shows activity against lung cancer cells, highlighting the potential for targeting specific cancer indications. | [8] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine 4i | MCF-7 (Breast) | 0.33 | A complex, fused ring system that exhibits sub-micromolar potency. This highlights the potential of exploring novel, rigidified scaffolds. | [11] |

| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | The thiazolo[4,5-d]pyrimidine core is effective against melanoma cells. The trifluoromethyl group can enhance bioavailability and potency. | [9] |

| Pyrrolo[2,3-d]pyrimidine 5k | HepG2 (Liver) | Not explicitly stated, but potent | A potent kinase inhibitor, demonstrating the importance of this scaffold in targeting signaling pathways. | [14] |

| Pyrimidine derivative 4b | SW480 (Colon) | 11.08 | Shows moderate activity against colon cancer cells. | [15] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and pyrimidin-4-ol derivatives have emerged as potent anti-inflammatory agents.[6][16][17] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[16]

Structure-Activity Relationship Insights:

| Compound/Derivative Class | Assay | IC50 (µM) | Key Structural Features & SAR Insights | Reference |

| Pyrimidine derivatives L1 & L2 | COX-2 Inhibition | Selective inhibition | These compounds demonstrate selective inhibition of COX-2, a key target for anti-inflammatory drugs with reduced gastrointestinal side effects. | [6] |

| Pyridine derivative 7a | Nitric Oxide (NO) Assay (RAW 264.7) | 76.6 | Shows significant inhibition of nitric oxide production, a key mediator of inflammation. | [17] |

| Pyrimidine derivative 9d | Nitric Oxide (NO) Assay (RAW 264.7) | 88.7 | Demonstrates the anti-inflammatory potential of the pyrimidine scaffold in a cellular model of inflammation. | [17] |

| Pyrano[2,3-d]pyrimidines 5 & 6 | COX-2 Inhibition | 0.04 | These derivatives show potent and highly selective COX-2 inhibition, comparable to the standard drug celecoxib. | [16] |

Key Signaling Pathways Targeted by Pyrimidin-4-ols

The therapeutic effects of pyrimidin-4-ol derivatives are often mediated through their interaction with critical cellular signaling pathways that are dysregulated in disease.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[5][12][18][19][20] Its aberrant activation is implicated in various inflammatory diseases and cancers.

Caption: The MAPK/ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of Pyrimidin-4-ol Derivatives

A common and versatile method for the synthesis of the pyrimidine core is the Biginelli reaction, a one-pot multicomponent condensation. [21][22] Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, YbCl₃).

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.

-

Oxidation (if necessary): The resulting dihydropyrimidinone can be oxidized to the corresponding pyrimidinone using an oxidizing agent like nitric acid or ceric ammonium nitrate.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability and proliferation. [8][13][15][23][24] Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidin-4-ol derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. [4][14][25][26][27] Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a specific peptide substrate, and the pyrimidin-4-ol derivative at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ATP consumption detection method like ADP-Glo™).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Future Perspectives and Conclusion

The pyrimidin-4-ol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of available synthetic methodologies and the deep understanding of its structure-activity relationships provide a solid foundation for the rational design of next-generation drugs. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the use of advanced computational methods to guide drug design. The insights and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

- Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds - Benchchem.

- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem.

-

MAPK/ERK pathway - Wikipedia. Available from: [Link]

-

Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the... - ResearchGate. Available from: [Link]

-

Schematic diagram of the MAPK signaling pathways. - ResearchGate. Available from: [Link]

-

NF-κB - Wikipedia. Available from: [Link]

-

The NF-kB Signaling Pathway - Creative Diagnostics. Available from: [Link]

-

Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC. Available from: [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC. Available from: [Link]

-

Schematic representation of the NF-κB signalling pathway. A pathway... - ResearchGate. Available from: [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research, 2017, 9(11):150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi - JOCPR. Available from: [Link]

-

Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. - ResearchGate. Available from: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available from: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC. Available from: [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available from: [Link]

-

Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC - NIH. Available from: [Link]

-

Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed. Available from: [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. Available from: [Link]

-

SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES - Rasayan Journal of Chemistry. Available from: [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC. Available from: [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. Available from: [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and in Silico Studies - PMC. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. - ResearchGate. Available from: [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. Available from: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. Available from: [Link]

Sources

- 1. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]